molecular formula C12H11NO3 B2880051 Ethyl 4-phenyl-1,3-oxazole-5-carboxylate CAS No. 1260888-63-8

Ethyl 4-phenyl-1,3-oxazole-5-carboxylate

Cat. No. B2880051
CAS RN: 1260888-63-8
M. Wt: 217.224
InChI Key: OVAJZBVNHHVSFN-UHFFFAOYSA-N
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Description

Ethyl 4-phenyl-1,3-oxazole-5-carboxylate is an organic compound that belongs to the carboxylic ester group . It is used as a pharmaceutical, organic intermediate, and in organic light-emitting diodes .


Molecular Structure Analysis

The molecular formula of Ethyl 4-phenyl-1,3-oxazole-5-carboxylate is C12H11NO3 . It has an average mass of 217.221 Da and a monoisotopic mass of 217.073898 Da .


Physical And Chemical Properties Analysis

Ethyl 4-phenyl-1,3-oxazole-5-carboxylate is soluble in water (35 g/L at 25°C) . The compound has a molecular formula of C12H11NO3, an average mass of 217.221 Da, and a monoisotopic mass of 217.073898 Da .

Safety and Hazards

Ethyl 4-phenyl-1,3-oxazole-5-carboxylate may be harmful if inhaled, in contact with skin, or if swallowed . It is advised to wear personal protective equipment, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing .

Future Directions

Oxazole derivatives, such as Ethyl 4-phenyl-1,3-oxazole-5-carboxylate, have gained attention in recent times due to their increasing importance in the field of medicinal chemistry . They are part of a large number of drugs and biologically relevant molecules, and their diverse biological potential makes them valuable for medical applications . Future research may focus on synthesizing various oxazole derivatives and screening them for their various biological activities .

properties

IUPAC Name

ethyl 4-phenyl-1,3-oxazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-2-15-12(14)11-10(13-8-16-11)9-6-4-3-5-7-9/h3-8H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVAJZBVNHHVSFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=CO1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-phenyl-1,3-oxazole-5-carboxylate

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